molecular formula C29H31N5O5 B601653 Dabigatran Impurity 11 CAS No. 1422495-93-9

Dabigatran Impurity 11

Cat. No. B601653
CAS RN: 1422495-93-9
M. Wt: 529.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity 11 is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication that belongs to the class of direct thrombin inhibitors . Structurally, it is a competitive and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade .


Molecular Structure Analysis

The molecular formula of this compound is C24H29N5O4 . The chemical name is (Z)-2-(((4-(N’-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid .

Scientific Research Applications

Analytical Method Development and Validation

Research has led to the development and validation of analytical methods for determining potential impurities in Dabigatran Etexilate, including Dabigatran Impurity 11. These methods, including Gradient RP-HPLC and LC-MS, are essential for ensuring the quality control of both the drug substance and drug products. They allow for the separation, identification, and quantification of impurities, which is crucial for maintaining the safety and efficacy of the medication (Nagadeep et al., 2015); (Arous & Al-Mardini, 2018).

Impurity Characterization and Synthesis

The characterization and synthesis of Dabigatran impurities, including Impurity 11, have been subjects of detailed studies. These studies aim to understand the formation pathways of these impurities during the manufacturing process and to develop strategies for minimizing their formation. This research is fundamental for improving the manufacturing process and enhancing the purity and safety of the drug (Zheng et al., 2014); (Reddy et al., 2017).

Method Validation for Stability and Quality Control

Validated analytical methods are crucial for stability studies and quality control of pharmaceuticals. Research in this area focuses on developing and validating methods that are highly accurate, precise, and linear for related substances of Dabigatran, including impurities. This research supports the regulatory requirements and ensures the drug's stability and efficacy over time (Dare et al., 2014).

Mechanism of Action

Target of Action

Dabigatran Impurity 11, like Dabigatran, is likely to target thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

This compound, as a derivative of Dabigatran, is expected to act as a direct and reversible inhibitor of thrombin activity . It inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent events such as stroke and pulmonary embolism .

Pharmacokinetics

Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations are reached approximately 2 hours after oral administration, and the elimination half-life is 12 to 14 hours . Clearance predominantly occurs via renal excretion of unchanged drug .

Result of Action

The primary molecular effect of this compound is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin . This results in a reduced ability for blood to clot, thereby decreasing the risk of thromboembolic events .

Action Environment

The action of this compound, like Dabigatran, is likely influenced by factors such as renal function, as clearance predominantly occurs via renal excretion . Age may also influence the pharmacokinetics of the drug, with small differences associated with variation in renal function . The drug’s action is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Biochemical Analysis

Biochemical Properties

Dabigatran Impurity 11 plays a role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with thrombin, a key enzyme in the blood coagulation cascade. The nature of this interaction involves competitive inhibition, where this compound binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells and platelets. It affects cell signaling pathways by inhibiting thrombin, which is known to activate several signaling cascades involved in cell proliferation, migration, and survival. Additionally, this compound can alter gene expression related to coagulation and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with thrombin. By occupying the active site of thrombin, this compound inhibits the enzyme’s activity, leading to a decrease in thrombin-mediated reactions. This inhibition is reversible, meaning that the compound can dissociate from thrombin, allowing the enzyme to regain its activity. This reversible inhibition is crucial for maintaining a balance in coagulation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions. Under acidic or alkaline conditions, it can undergo hydrolytic degradation, leading to the formation of benzimidic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting thrombin activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, it effectively inhibits thrombin activity without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including bleeding complications and impaired hemostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its parent compound, Dabigatran. It is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. Instead, it undergoes hydrolysis and conjugation reactions, leading to the formation of inactive metabolites that are excreted primarily via the renal route. This metabolic profile ensures that this compound does not accumulate in the body, minimizing potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby regulating its intracellular concentration. This interaction with transporters ensures that this compound is efficiently distributed and eliminated from the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on thrombin. It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. This cytoplasmic localization is consistent with its role in modulating thrombin activity and influencing coagulation processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Dabigatran Impurity 11 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Methyl-4-nitrobenzoic acid", "2-Methyl-3-nitrobenzoic acid", "N,N-Dimethylformamide", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Diisopropylethylamine", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Nitration of 3-Methyl-4-nitrobenzoic acid using a mixture of concentrated nitric and sulfuric acids to yield 2-Methyl-3-nitrobenzoic acid.", "Step 2: Reduction of 2-Methyl-3-nitrobenzoic acid using a suitable reducing agent, such as iron and hydrochloric acid, to yield 2-Methyl-3-aminobenzoic acid.", "Step 3: Conversion of 2-Methyl-3-aminobenzoic acid to its corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with N,N-Dimethylformamide and diisopropylethylamine to yield the corresponding N,N-Dimethylamide.", "Step 5: Treatment of the N,N-Dimethylamide with acetic anhydride and a suitable base, such as sodium hydroxide, to yield the corresponding acetylated product.", "Step 6: Hydrolysis of the acetylated product using a suitable acid, such as hydrochloric acid, to yield Dabigatran Impurity 11.", "Step 7: Purification of the final product using a suitable solvent, such as methanol, followed by recrystallization from a suitable solvent, such as water." ] }

CAS RN

1422495-93-9

Molecular Formula

C29H31N5O5

Molecular Weight

529.6

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.